2-(4-Methylthiazol-2-yl)ethanamine
Overview
Description
2-(4-Methylthiazol-2-yl)ethanamine is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their presence in various biologically active molecules.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials such as thioureas, bromoacetophenones, and aldehydes. For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone . Similarly, 2-(Phenylthio)ethanamine, a related compound, was prepared from 2-phenylthio ethyl bromide by the Gabriel reaction .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. For example, the structure of 2-(4-azulenyl)ethanamine derivatives was characterized by UV, IR, 1H NMR, 13C NMR, and MS data . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones, as seen in the synthesis of secondary amines of the tetrahydropyran series . Schiff base formation is another common reaction, as demonstrated by the synthesis of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties can be studied using techniques like X-ray diffraction, which provides information on the crystal structure, as well as DFT calculations to predict properties such as ionization potential, electron affinity, and molecular electrostatic potential maps . The antimicrobial and enzyme inhibitory activities of these compounds are also significant, as they can lead to potential pharmaceutical applications .
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Thiazole derivatives, similar in structure to 2-(4-Methylthiazol-2-yl)ethanamine, have been explored for their applications in biomedical research, notably in the development of amyloid imaging ligands for Alzheimer's disease. Compounds like 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole have been studied for their potential to measure amyloid in vivo in the brain of Alzheimer's disease patients using PET imaging. This research suggests a significant role for thiazole derivatives in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Gas Separation Technologies
Ethanamine derivatives have been investigated for their applications in chemical engineering, particularly in the development of new materials for gas separation. For example, research on supported ionic liquid membranes (SILMs) has shown that they outperform standard polymers for CO2/N2 and CO2/CH4 separations. This suggests a potential application area for ethanamine derivatives in enhancing the separation performance of SILMs, contributing to more efficient and environmentally friendly gas separation technologies (Scovazzo, 2009).
Novel Triazole Derivatives
Triazole derivatives, which share a heterocyclic motif with thiazoles, have been extensively researched for their diverse biological activities, including antimicrobial, antitumoral, and antiviral properties. This highlights the broader potential of heterocyclic compounds, including thiazole-based structures, in the development of new pharmaceuticals. Future research might focus on more efficient synthesis methods and the evaluation of these compounds against a range of diseases (Ferreira et al., 2013).
Safety And Hazards
The compound is classified as a danger under the GHS05 classification, with hazard statement H318 indicating that it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUPQCACBHAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392354 | |
Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylthiazol-2-yl)ethanamine | |
CAS RN |
61887-91-0 | |
Record name | 2-(4-Methylthiazol-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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